

Application Notes and Protocols for Ivabradine Hydrobromide in Electrophysiology Patch Clamp Studies

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Compound of Interest

Compound Name: *Ivabradine hydrobromide*

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These application notes provide a comprehensive guide to the use of **ivabradine hydrobromide** in electrophysiology patch clamp studies, with a focus on its interaction with hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

Introduction

Ivabradine is a heart rate-lowering agent that selectively inhibits the "funny" current (I_f) in the sinoatrial node of the heart.[1][2] This current, crucial for cardiac pacemaker activity, is generated by HCN channels.[3][4] Ivabradine's mechanism of action involves blocking these HCN channels, leading to a reduction in the heart rate.[2][3] Its specificity makes it a valuable tool in cardiovascular research and drug development.[4] Unlike other heart rate-lowering drugs such as beta-blockers, ivabradine does not significantly affect myocardial contractility or ventricular repolarization.[2][3] This document outlines detailed protocols for studying the effects of ivabradine on HCN channels using the patch clamp technique.

Mechanism of Action

Ivabradine is a use-dependent inhibitor of HCN channels, meaning its blocking effect is more pronounced with repeated channel opening and closing.[5][6] It is primarily an open-channel blocker, accessing its binding site from the intracellular side when the channel is in its open

conformation.[5][7] The block is also voltage-dependent, being more effective at depolarized potentials.[5] Ivabradine shows different blocking characteristics for different HCN isoforms, acting as an open-channel blocker for HCN4 and a closed-channel blocker for HCN1.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data on ivabradine's effects on HCN channels from various patch clamp studies.

Table 1: Ivabradine IC50 Values for HCN Channels

| Channel Isoform | Cell Type | IC50 (μM) | Reference |
|-----------------------------|------------------|-----------|-----------|
| hHCN4 | CHO cells | 0.5 | [6] |
| hHCN4 | HEK 293 cells | 2.0 | [8] |
| mHCN1 | HEK 293 cells | 0.94 | [8] |
| Native Ih (sensory neurons) | DRG neurons | ~1.4 | [10] |
| Native If (rabbit SAN) | Rabbit SAN cells | 1.5 - 2.8 | [7] |

Table 2: Effects of Ivabradine on HCN Channel Kinetics

| Parameter | Channel Isoform | Effect | Reference |
|----------------------------------|-----------------|---|-----------|
| Activation Kinetics | HCN4 | No significant change in the time constants of activation. | [5] |
| Deactivation Kinetics | WT hHCN4 | Not explicitly stated to be significantly altered in primary blocking studies. | [11] |
| Voltage Dependence of Activation | Ih | A -15 mV shift in voltage-dependent activation (for ZD7288, another HCN blocker, for comparison). | [12] |

Experimental Protocols

Protocol 1: Whole-Cell Voltage Clamp Recordings of HCN Channels

This protocol is designed to measure the effect of ivabradine on HCN channel currents expressed in a heterologous system (e.g., HEK293 or CHO cells).

1. Cell Preparation:

- Culture cells expressing the desired HCN channel isoform (e.g., hHCN4) under standard conditions.
- Plate cells onto glass coverslips 24-48 hours before the experiment.
- Transfect cells with the appropriate HCN channel plasmid if not using a stable cell line.

2. Solutions:

- External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 5.5 D-glucose, 5 HEPES-NaOH (pH 7.4). To better isolate HCN currents, 1 mM BaCl₂ and 2 mM MnCl₂ can be added to block other channel types.[11]
- Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 0.5 MgCl₂, 1 EGTA-KOH, 1 HEPES-KOH, 2 ATP (Na-salt), 0.1 GTP (Na-salt), 5 phosphocreatine (pH 7.2).[11]
- Ivabradine Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of **ivabradine hydrobromide** in distilled water or an appropriate solvent.[11] Dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

- Use a patch clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a whole-cell configuration on a selected cell.
- Hold the membrane potential at a level where HCN channels are predominantly closed (e.g., -35 mV).[5][11]

4. Voltage Protocol for Dose-Response Analysis:

- To elicit HCN currents, apply hyperpolarizing voltage steps. A typical protocol is a step to -140 mV for 0.6 seconds, followed by a depolarizing step to +5 mV for 0.3 seconds. Repeat this protocol at a frequency of 0.5 Hz.[11]
- After obtaining a stable baseline current, perfuse the cell with increasing concentrations of ivabradine.
- Allow the blocking effect to reach a steady state at each concentration before proceeding to the next.
- Calculate the fractional block as the ratio of the current reduction to the control current amplitude at the hyperpolarizing step.[11]

- Fit the dose-response data with the Hill equation to determine the IC50.[11]

5. Voltage Protocol for State-Dependence Analysis:

- Open-Channel Block: Apply a long hyperpolarizing step (e.g., to -100 mV for over 25 seconds) to maintain channels in an open state while applying ivabradine.[5]
- Closed-Channel Block: Hold the membrane potential at a depolarized level (e.g., -35 mV) where channels are closed for an extended period (e.g., 90 seconds) in the presence of ivabradine before resuming the pulsing protocol.[5]

Protocol 2: Current Clamp Recordings in Sinoatrial Node (SAN) Cells

This protocol is for studying the effect of ivabradine on the spontaneous action potential firing rate of primary pacemaker cells.

1. Cell Preparation:

- Isolate single sinoatrial node cells from an appropriate animal model (e.g., rabbit) using enzymatic digestion.

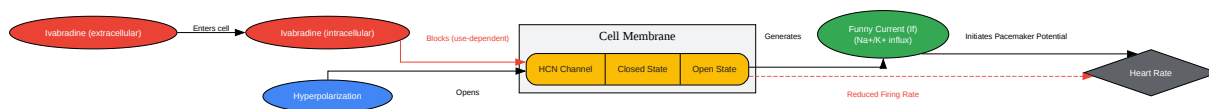
2. Solutions:

- Use physiological external and internal solutions appropriate for maintaining the viability and spontaneous activity of SAN cells.

3. Electrophysiological Recording:

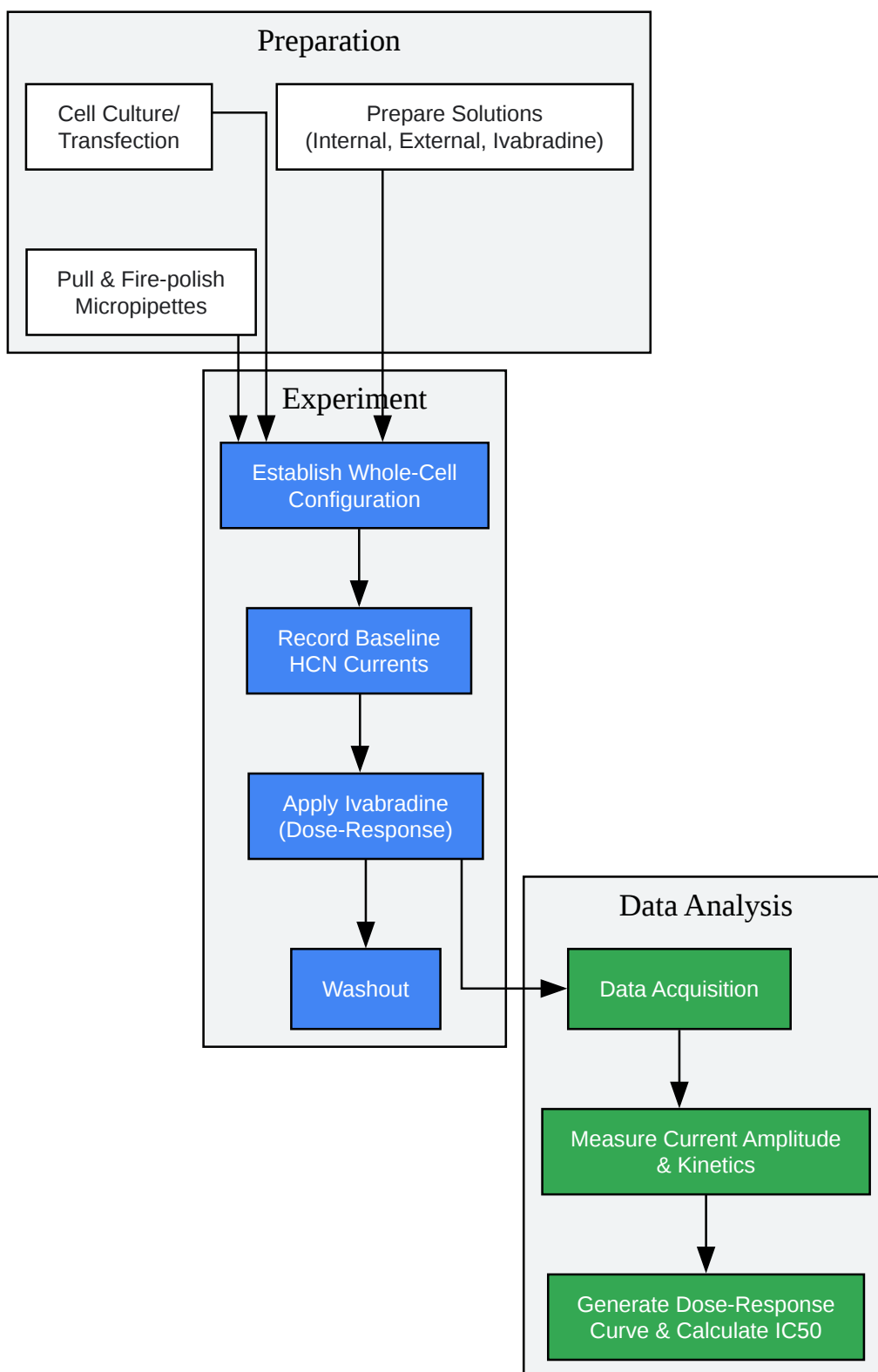
- Establish a whole-cell current clamp configuration.
- Record spontaneous action potentials in the absence of ivabradine to establish a baseline firing rate.
- Perfuse the cell with the desired concentration of ivabradine and record the change in the action potential frequency.[6]

Visualizations



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Caption: Mechanism of action of Ivabradine on HCN channels.



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Caption: Workflow for a patch clamp experiment with Ivabradine.

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